Cas no 951890-46-3 (3-Chloro-5-fluoro-4'-iodobenzophenone)

3-Chloro-5-fluoro-4'-iodobenzophenone 化学的及び物理的性質
名前と識別子
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- 3-CHLORO-5-FLUORO-4'-IODOBENZOPHENONE
- (3-Chloro-5-fluorophenyl)(4-iodophenyl)methanone
- 3-Chloro-5-fluoro-4'-iodobenzophenone
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- インチ: 1S/C13H7ClFIO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H
- InChIKey: SPZOWBZSQSGEPD-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(=CC=1)C(C1C=C(C=C(C=1)Cl)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 279
- トポロジー分子極性表面積: 17.1
3-Chloro-5-fluoro-4'-iodobenzophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C088565-250mg |
3-Chloro-5-fluoro-4'-iodobenzophenone |
951890-46-3 | 250mg |
$ 290.00 | 2022-06-06 | ||
Fluorochem | 201942-1g |
3-Chloro-5-fluoro-4'-iodobenzophenone |
951890-46-3 | 97% | 1g |
£340.00 | 2022-03-01 | |
TRC | C088565-500mg |
3-Chloro-5-fluoro-4'-iodobenzophenone |
951890-46-3 | 500mg |
$ 480.00 | 2022-06-06 | ||
Fluorochem | 201942-5g |
3-Chloro-5-fluoro-4'-iodobenzophenone |
951890-46-3 | 97% | 5g |
£1120.00 | 2022-03-01 | |
Fluorochem | 201942-2g |
3-Chloro-5-fluoro-4'-iodobenzophenone |
951890-46-3 | 97% | 2g |
£624.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648940-5g |
(3-Chloro-5-fluorophenyl)(4-iodophenyl)methanone |
951890-46-3 | 98% | 5g |
¥10146.00 | 2024-04-24 |
3-Chloro-5-fluoro-4'-iodobenzophenone 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
3-Chloro-5-fluoro-4'-iodobenzophenoneに関する追加情報
3-Chloro-5-fluoro-4'-iodobenzophenone: A Comprehensive Overview
3-Chloro-5-fluoro-4'-iodobenzophenone, identified by the CAS number 951890-46-3, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of benzophenone, a well-known aromatic ketone, with substituents at specific positions that confer unique chemical and physical properties. The presence of chlorine, fluorine, and iodine atoms at specific positions on the benzene rings makes this compound a valuable substrate for various chemical reactions and applications.
The structure of 3-Chloro-5-fluoro-4'-iodobenzophenone consists of two benzene rings connected by a ketone group. The substituents are strategically placed: a chlorine atom at position 3, a fluorine atom at position 5 on one ring, and an iodine atom at position 4' on the other ring. This substitution pattern not only influences the compound's reactivity but also its solubility, stability, and spectroscopic properties. Recent studies have highlighted the importance of such substitution patterns in tuning the electronic properties of aromatic compounds for applications in optoelectronics and drug design.
One of the most notable aspects of 3-Chloro-5-fluoro-4'-iodobenzophenone is its role as an intermediate in organic synthesis. The compound serves as a versatile building block for constructing more complex molecules, particularly in the synthesis of pharmaceutical agents and agrochemicals. Its ability to undergo various nucleophilic aromatic substitutions, electrophilic additions, and coupling reactions makes it an invaluable tool for chemists seeking to design molecules with specific functionalities.
In terms of spectroscopic analysis, 3-Chloro-5-fluoro-4'-iodobenzophenone exhibits distinct UV-vis absorption bands due to its extended conjugation system. These absorption properties are being explored for potential applications in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). Recent research has demonstrated that the compound's electronic transitions can be fine-tuned by modifying the substituent pattern, offering new avenues for optimizing photovoltaic materials.
The synthesis of 3-Chloro-5-fluoro-4'-iodobenzophenone typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by halogenation or direct coupling reactions using transition metal catalysts. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of production.
Beyond its synthetic utility, 3-Chloro-5-fluoro-4'-iodobenzophenone has shown promise in biological systems as well. Preliminary studies suggest that this compound may exhibit anti-inflammatory or antioxidant properties, making it a potential candidate for further pharmacological investigation. However, extensive toxicity studies are required to fully assess its suitability for therapeutic applications.
In conclusion, 3-Chloro-5-fluoro-4'-iodobenzophenone, with its unique structural features and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications span from organic synthesis to materials science, with ongoing investigations exploring its potential in energy-related technologies and biomedical fields. As researchers delve deeper into its properties and capabilities, this compound is poised to contribute significantly to the advancement of modern chemistry.
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